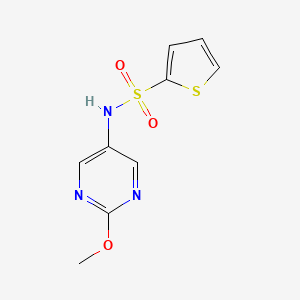

N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide

Description

N-(2-Methoxypyrimidin-5-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a methoxy-substituted pyrimidine group. This compound belongs to a broader class of sulfonamides known for their diverse pharmacological activities, including antitumor, antibacterial, and enzyme inhibitory properties. The methoxy group on the pyrimidine ring likely enhances solubility and modulates electronic effects, influencing both synthetic accessibility and biological interactions .

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S2/c1-15-9-10-5-7(6-11-9)12-17(13,14)8-3-2-4-16-8/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQYSEHVKSKCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide typically involves the following steps:

Formation of Thiophene Sulfonyl Chloride: Thiophene is reacted with chlorosulfonic acid to form thiophene sulfonyl chloride.

Amidation Reaction: The thiophene sulfonyl chloride is then reacted with 2-methoxypyrimidine-5-amine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include phenols and amines under mild basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with phenols can yield phenyl-substituted thiophene sulfonamides .

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

Biological Research: It serves as a probe in studying enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Structural Variations

The target compound shares structural motifs with several analogs:

- Thiophene Sulfonamides with Aromatic Substituents: Compounds such as N-(2-(2-fluorophenoxy)ethyl)thiophene-2-sulfonamide (5b, 31% yield) and N-(2-(2-bromophenoxy)ethyl)thiophene-2-sulfonamide (5d, 27% yield) from feature halogenated aryl groups. These substituents increase lipophilicity but may reduce solubility compared to the methoxypyrimidine group in the target compound .

- Heterocyclic-Fused Derivatives: Compounds like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100, ) incorporate fused heterocycles, which enhance rigidity and binding affinity in enzyme inhibition assays.

Solubility and Melting Points

- Methoxy vs. Halogen Substituents : Halogenated analogs (e.g., 5d, 5e in ) exhibit higher melting points and lower solubility due to increased molecular weight and lipophilicity. The methoxy group in the target compound likely reduces melting points (cf. N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine in , mp 105–106°C) and improves aqueous solubility .

- Crystal Packing: ’s crystal structure analysis of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine reveals that methoxy groups participate in weak C–H⋯O hydrogen bonds. This suggests the target compound’s methoxy group may stabilize its crystal lattice similarly .

Key Data Tables

Table 2. Melting Points and Solubility Trends

Biological Activity

N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring connected to a methoxypyrimidine moiety via a sulfonamide functional group. The molecular formula is with a molecular weight of 346.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₃O₄S |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. This compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it significantly reduces the expression of pro-inflammatory cytokines and enzymes, including COX-2 and iNOS, which are critical in mediating inflammatory responses .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory | Inhibits COX-2 and iNOS expression |

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that the presence of the methoxypyrimidine moiety enhances its biological activity compared to similar compounds lacking this group. Variations in substituents on the pyrimidine ring can influence the compound's binding affinity to target enzymes and receptors, further modulating its pharmacological effects .

Case Studies

- Study on Anti-inflammatory Activity : A recent study evaluated the anti-inflammatory effects of this compound in animal models of acute inflammation. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties through disk diffusion methods against various bacterial strains. The compound demonstrated notable zones of inhibition, highlighting its potential as an alternative treatment for resistant bacterial infections .

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for preparing N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide, and how is its purity validated? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-2-sulfonamide derivatives are often prepared by reacting thiophene sulfonyl chloride with aminopyrimidine derivatives under basic conditions (e.g., triethylamine in dry dichloromethane). Post-synthesis, purification involves column chromatography (silica gel, gradient elution) or recrystallization. Characterization requires:

- 1H/13C NMR to confirm connectivity and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (≥95% purity threshold) to assess impurities.

Critical parameters include reaction temperature control (0–25°C) and anhydrous conditions to avoid hydrolysis of the sulfonamide group .

Biological Activity Profiling

Q: What biological targets or mechanisms are associated with this compound in published studies? A: Thiophene-2-sulfonamide derivatives are explored as inhibitors of apoptosis-regulating proteins like Mcl-1, a Bcl-2 family member. Structure-activity relationship (SAR) studies show that substituents on the pyrimidine ring (e.g., methoxy groups) enhance selectivity by forming hydrogen bonds with Mcl-1’s hydrophobic binding pocket. In vitro assays (e.g., fluorescence polarization) validate inhibitory activity (IC50 < 1 µM) . Other studies report sulfonamide derivatives as protease inhibitors (e.g., SARS-CoV Mpro) or antimicrobial agents .

Advanced: Optimization for Selectivity

Q: How can derivatives of this compound be structurally modified to improve selectivity for Mcl-1 over Bcl-2? A: Key strategies include:

- Substituent engineering : Introducing electron-withdrawing groups (e.g., halogens) on the pyrimidine ring to modulate electron density and enhance binding to Mcl-1’s unique residues.

- Conformational restriction : Incorporating bicyclic or fused rings to mimic the α-helical BH3 domain of pro-apoptotic proteins.

- Computational docking : Using programs like AutoDock Vina to predict binding poses and prioritize derivatives with lower predicted binding energies for off-targets (e.g., Bcl-xL) .

Validation requires competitive binding assays and co-crystallization studies to confirm target engagement .

Handling Contradictory Data

Q: How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound? A: Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation steps include:

- Replicating conditions : Match solvent (DMSO-d6 vs. CDCl3), temperature, and concentration from the original study.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.

- Independent synthesis : Verify spectral reproducibility across labs.

For example, a reported doublet at δ 7.85 ppm (thiophene-H) may shift to δ 7.92 ppm in D2O due to hydrogen bonding .

Computational Modeling Applications

Q: What computational methods are suitable for predicting the binding mode of this compound to Mcl-1? A: Molecular dynamics (MD) simulations (AMBER or GROMACS) and ensemble docking are recommended. Steps:

Protein preparation : Retrieve Mcl-1’s crystal structure (PDB: 4HW3), remove water, add hydrogens.

Ligand parameterization : Generate partial charges (GAFF force field) and optimize geometry (DFT/B3LYP).

Docking : Use Glide SP/XP mode to sample binding poses, prioritizing interactions with Arg263 and Phe270.

Free energy calculations : MM/GBSA to rank affinity. Cross-validate with isothermal titration calorimetry (ITC) .

Analytical Techniques for Purity Assessment

Q: Which advanced analytical methods are critical for ensuring batch-to-batch consistency in preclinical studies? A: Beyond standard HPLC:

- LC-MS/MS : Detects trace impurities (e.g., de-methylated byproducts) with ppm sensitivity.

- DSC (Differential Scanning Calorimetry) : Confirms polymorphic consistency (melting point ±2°C).

- Elemental analysis : Validates C/H/N/S ratios within ±0.4% of theoretical values.

For example, a 0.3% deviation in sulfur content may indicate incomplete sulfonamide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.